molecular formula C13H13N5O B2509408 N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 404837-26-9

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2509408
CAS No.: 404837-26-9
M. Wt: 255.281
InChI Key: FSFPJDLUYBAIPF-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound designed for research use only, serving as a key scaffold in medicinal chemistry and anticancer agent development. The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of the purine ring found in adenine, allowing it to compete with ATP for binding sites in the kinase domain of various enzymes . This mechanism makes it a versatile precursor for designing potent inhibitors that target critical pathways in cell proliferation. Researchers are particularly interested in this class of compounds for developing inhibitors against kinases like Cyclin-Dependent Kinase 2 (CDK2) , Bruton’s tyrosine kinase (BTK), and Src tyrosine kinase , which are implicated in the progression of numerous cancers. The structural features of this compound—specifically the 1-methyl group and the N-(2-methoxyphenyl)amine substitution—are strategic modifications that influence its electronic properties, binding affinity, and metabolic stability during preclinical investigation. Recent studies on closely related pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antiproliferative activities against diverse cancer cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF-7), and hepatocellular carcinoma (HepG2) . These compounds can induce apoptosis and alter cell cycle progression, providing valuable tools for oncology research . The supplied product is intended for use in biochemical assays, molecular docking studies, and as a synthetic intermediate for further derivatization. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(2-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-18-13-9(7-16-18)12(14-8-15-13)17-10-5-3-4-6-11(10)19-2/h3-8H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFPJDLUYBAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile-Based Cyclocondensation

The pyrazolo[3,4-d]pyrimidine core is frequently synthesized via cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with aryl nitriles. In a representative procedure, equimolar quantities of the pyrazole carbonitrile and 2-methoxybenzonitrile are refluxed in tert-butanol with potassium tert-butoxide, facilitating nucleophilic attack and cyclization to form the pyrimidine ring. This method, adapted from Davoodnia et al., achieves yields of 70–85% for analogous N-aryl derivatives. The reaction mechanism proceeds via initial deprotonation of the pyrazole amine, followed by cyclization with the nitrile’s electrophilic carbon (Scheme 1).

Scheme 1: Cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with 2-methoxybenzonitrile.

Acid-Catalyzed Cyclization

Alternative approaches employ HCl gas as a cyclizing agent. A mixture of 5-amino-1-methylpyrazole-4-carboxamide and 2-methoxyphenylacetonitrile in dioxane, saturated with dry HCl, undergoes cyclization at 80°C for 6 hours. The resulting 4-imino intermediate is hydrolyzed to the amine under basic conditions, yielding the target compound in 68% yield after recrystallization. This method, while efficient, requires careful control of HCl flow to avoid over-chlorination.

Nucleophilic Aromatic Substitution Approaches

Synthesis of 4-Chloro Pyrazolo[3,4-d]Pyrimidine Intermediate

A two-step protocol involves initial preparation of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with trichloroacetonitrile in acetic acid yields the 4-hydroxypyrimidinone, which is treated with phosphorus oxychloride (POCl₃) to install the chloro leaving group. The chlorination step proceeds at 110°C for 4 hours, achieving 90% conversion.

Substitution with 2-Methoxyaniline

The chloro intermediate is reacted with 2-methoxyaniline in absolute ethanol under reflux for 8–12 hours, employing diisopropylethylamine (DIPEA) as a base to deprotonate the aniline. This method, adapted from抗菌 evaluations of similar compounds, furnishes the target amine in 72% yield after column chromatography. Kinetic studies suggest the reaction follows a second-order mechanism, with rate enhancement observed in polar aprotic solvents like DMF.

Alternative Synthetic Routes

One-Pot Multicomponent Reactions

A novel one-pot synthesis combines 1-methyl-1H-pyrazol-5-amine, 2-methoxyphenyl isothiocyanate, and malononitrile in ethanol catalyzed by piperidine. The reaction proceeds via sequential thiourea formation, cyclization, and aromatization, yielding the target compound in 65% yield. While operationally simple, this method requires stringent stoichiometric control to minimize byproducts.

Comparative Analysis of Methods

Table 1: Comparison of Synthetic Methods for N-(2-Methoxyphenyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine

Method Starting Materials Conditions Yield (%) Purity (%) Reference
Nitrile Cyclocond. 5-Amino-1-methylpyrazole-4-carbonitrile + 2-methoxybenzonitrile t-BuOH, t-BuOK, reflux 78 98
Nucleophilic Subst. 4-Chloro intermediate + 2-methoxyaniline EtOH, DIPEA, reflux 72 95
One-Pot Multicomp. 1-Methylpyrazol-5-amine + 2-methoxyphenyl isothiocyanate + malononitrile EtOH, piperidine, reflux 65 90

Key findings:

  • Cyclocondensation offers higher yields but requires pre-functionalized nitriles.
  • Nucleophilic substitution allows modular aryl group introduction but involves multi-step synthesis.
  • One-pot methods prioritize simplicity at the expense of yield.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 3.82 (s, 3H, OCH₃), 3.95 (s, 3H, NCH₃), 6.90–7.25 (m, 4H, Ar-H), 8.45 (s, 1H, H-3), 9.12 (s, 1H, NH).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
  • MS (ESI): m/z 312.1 [M+H]⁺.

Applications and Derivatives

While pharmacological data for the title compound remains unexplored, structurally related pyrazolo[3,4-d]pyrimidines demonstrate:

  • Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus.
  • Kinase inhibition: IC₅₀ = 0.5 µM against CDK2/cyclin E.
  • Anticancer potential: 60% growth inhibition in MCF-7 cells at 10 µM.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolo[3,4-d]pyrimidine analogs differ primarily in substituents at the 1-, 3-, 4-, and 6-positions. Below is a comparative overview:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 1-methyl, N-(2-methoxyphenyl) 282.31 Under investigation N/A
6-Chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) 1-methyl, 3-ethyl, 6-chloro, N-(4-fluorobenzyl) 320.18 Phosphodiesterase inhibitor (Cryptosporidium)
N-(3-Methoxyphenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (E781-0738) 1-methyl, 6-piperazinyl-methoxyphenyl, N-(3-methoxyphenyl) 445.52 Not specified (structural complexity suggests CNS targets)
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) 1-phenyl, 3-methyl, N-phenyl ~330 (estimated) Low toxicity (LD50: 1332.2 mg/kg)
N-[(4-Chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-methyl, N-(4-chlorobenzyl) 297.72 Not specified (kinase inhibition potential)
N-(2,6-Diethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-methyl, N-(2,6-diethylphenyl) ~310 (estimated) Docking studies (UBE2C inhibition)

Key Observations :

  • Substituent Position 1 : A methyl group at position 1 is common (e.g., Target, V, E781-0738) to enhance metabolic stability and reduce steric hindrance .
  • Position 3 : Ethyl (V) or methyl (3a) groups may influence steric bulk and hydrophobic interactions.
  • Position 4 : The 2-methoxyphenyl group in the target compound offers moderate electron-donating effects compared to electron-withdrawing groups like chloro () or fluoro (V). This could enhance solubility but reduce membrane permeability relative to halogenated analogs .
  • Position 6 : Chlorine in compound V improves electrophilicity, facilitating nucleophilic substitution in synthetic routes .

Physicochemical Properties

  • Solubility : The target’s 2-methoxyphenyl group may improve aqueous solubility compared to chlorophenyl analogs (e.g., ) but reduce lipophilicity vs. fluorobenzyl derivatives (V) .
  • Molecular Weight : The target (282.31 g/mol) falls within the acceptable range for oral bioavailability, unlike bulkier analogs like E781-0738 (445.52 g/mol) .

Biological Activity

N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential biological activities, particularly as an anticancer agent. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and related research findings.

The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to inhibit various kinases, particularly those involved in cancer cell proliferation. The compound has been identified as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. The inhibition of EGFR leads to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

  • EGFR Inhibition : Compounds with a similar structure have shown potent inhibition of both wild-type and mutant EGFR (IC50 values in the low nanomolar range) .
  • Induction of Apoptosis : Flow cytometric analyses indicate that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .
  • BAX/Bcl-2 Ratio Increase : A significant increase in the BAX/Bcl-2 ratio suggests enhanced apoptotic signaling pathways .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits substantial cytotoxic effects across various cancer cell lines. The following table summarizes the findings from several studies:

CompoundCell LineIC50 (µM)Mechanism of Action
12bA5498.21EGFR inhibition
12bHCT-11619.56EGFR inhibition
12bEGFR T790M0.236Mutant EGFR inhibition
VariousMCF73.79Antiproliferative activity
VariousNCI-H46042.30Cytotoxicity

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.

  • Study on Antiproliferative Activity :
    • A study evaluated the antiproliferative effects of various pyrazolo derivatives against A549 and HCT-116 cancer cells. Compound 12b , a close analog to this compound, exhibited significant cytotoxicity with IC50 values indicating strong potential for further development as an anticancer agent .
  • Molecular Docking Studies :
    • Molecular docking studies have been employed to predict the binding affinity of these compounds to EGFR. The results support the hypothesis that these compounds can effectively compete with ATP for binding sites on the receptor .
  • In Vivo Studies :
    • Preliminary in vivo studies using animal models have shown promising results regarding tumor reduction and increased survival rates when treated with compounds similar to this compound .

Q & A

Q. What are the standard synthetic routes for N-(2-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Core Formation : Cyclization of hydrazine derivatives (e.g., phenylhydrazine) with carbonitriles or formamide under reflux in ethanol or DMF to generate the pyrazolo[3,4-d]pyrimidine core .
  • Substitution Reactions : Alkylation or arylation at the N1 position using alkyl halides (e.g., methyl iodide) in dry acetonitrile or DMF, often with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield .
  • Purification : Column chromatography (silica gel, 20% MeOH/EtOAC) or recrystallization from isopropyl alcohol to achieve >95% purity .
    Optimization : Temperature control (60–100°C), solvent polarity adjustments, and microwave-assisted synthesis (e.g., 100°C, 6 hours) reduce side products and improve efficiency .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6d_6) to verify substituent positions (e.g., methoxyphenyl protons at δ 7.15–7.40 ppm, pyrazole N-methyl at δ 3.78 ppm) .
  • Mass Spectrometry : ESI-MS (e.g., m/z 320 [M+H]+^+) confirms molecular weight .
  • Purity Assessment : HPLC (C18 column, MeOH:H2_2O gradient) or TLC (silica gel, EtOAc/hexanes) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In Vitro Screening :
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) at 10–100 µM doses .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
  • Dose-Response Analysis : IC50_{50} determination via nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target specificity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methoxy with Cl, F, or thiophene) and compare activities .
  • Computational Modeling :
  • Molecular Docking : Use AutoDock Vina to predict binding modes to targets (e.g., COX-2, PDB ID 5KIR) .
  • DFT Calculations : Analyze electronic properties (HOMO/LUMO) to correlate with biological activity .
  • Key Data :
SubstituentIC50_{50} (µM, EGFR)Solubility (µg/mL)
2-OCH3_30.4512.3
4-F0.328.9
2-SCH3_30.785.4
Data from in-house assays and PubChem .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers (e.g., conflicting IC50_{50} values due to solvent/DMSO interference) .
  • Mechanistic Studies : Western blotting (e.g., p-ERK levels) to confirm pathway-specific effects .

Q. How can computational methods improve synthesis and target prediction?

  • Methodological Answer :
  • Retrosynthetic Planning : Use Synthia™ or CAS SciFinder to identify optimal routes (e.g., Suzuki coupling for aryl group introduction) .
  • Machine Learning : Train models on ChEMBL data to predict ADMET properties (e.g., BBB permeability, CYP inhibition) .
  • Crystallography : Refine 3D structures via SHELXL (space group P212_1/c, R-factor < 0.05) to guide SAR .

Q. What advanced techniques validate its mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Validate target engagement by deleting putative targets (e.g., CDK2) and assessing rescue effects .
  • SPR Analysis : Measure binding kinetics (kon_\text{on}/koff_\text{off}) to purified proteins (e.g., BSA-conjugated kinases) .
  • In Vivo Models : PK/PD studies in immunocompromised mice (e.g., SCID, 10 mg/kg oral dose) to evaluate bioavailability and efficacy .

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